REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[CH:5]=1)=[O:3].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O1CCCC1.[CH2:27]([O:29][CH:30]([O:36][CH2:37][CH3:38])[C:31](OCC)=[O:32])[CH3:28].Cl>O1CCCC1>[F:11][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH2:1][C:31](=[O:32])[CH:30]([O:36][CH2:37][CH3:38])[O:29][CH2:27][CH3:28])[CH:9]=[C:8]([F:10])[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC(=C1)F)F
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Name
|
lithium hexamethyldisilazide tetrahydrofuran
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated saline water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CC(C(OCC)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |